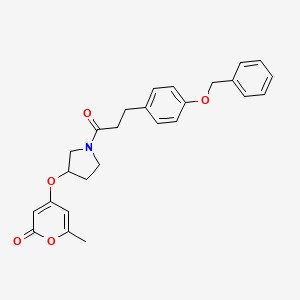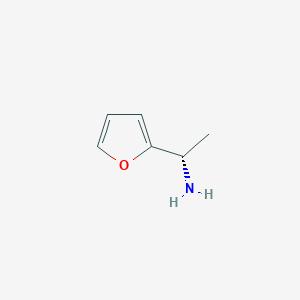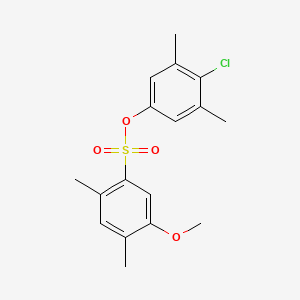![molecular formula C15H14BrN3O3 B2639097 5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide CAS No. 2034609-82-8](/img/structure/B2639097.png)
5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, a pyrrolopyridine ring, a carboxamide group, and a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[2,3-c]pyridine ring system is a significant heterocyclic system found in many natural products and drugs .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds undergo a variety of chemical reactions. For instance, indole derivatives are known to show various biologically vital properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could make the compound relatively heavy and potentially reactive. The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which include the compound , have shown potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in the treatment of cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Inhibition of Cell Proliferation
In vitro studies have shown that these compounds can inhibit the proliferation of certain cancer cells . For example, one of the compounds in this series inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
In addition to inhibiting cell proliferation, these compounds also significantly inhibited the migration and invasion of 4T1 cells . This suggests a potential role in preventing the spread of cancer cells.
Development of FGFR Inhibitors
The FGFR signaling pathway is an important and proven target for cancer therapeutics . Compounds in this series could potentially be used in the development of FGFR inhibitors, which are currently under clinical investigation for the treatment of various cancers .
Lead Compound for Drug Development
Due to its low molecular weight, this compound could be an appealing lead compound beneficial to subsequent optimization . This means it could serve as a starting point for the development of new drugs.
Study of FGFR Signaling Pathway
These compounds could be used in research to better understand the FGFR signaling pathway . This could lead to the discovery of new therapeutic targets for cancer treatment.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-18-7-4-10-5-8-19(15(21)13(10)18)9-6-17-14(20)11-2-3-12(16)22-11/h2-5,7-8H,6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYEEFDHZFHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2639018.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2639019.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2639020.png)
![Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639021.png)
![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639023.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

![3,5-Dimethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,2-oxazole](/img/structure/B2639032.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2639033.png)
![3-(Azetidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;dihydrochloride](/img/structure/B2639034.png)

![2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2639037.png)